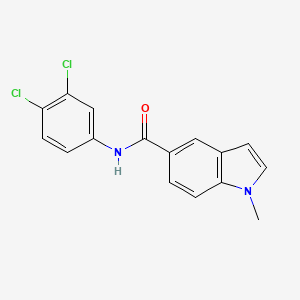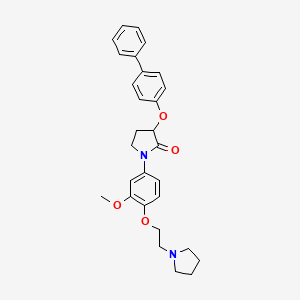![molecular formula C23H26ClN3O4 B10834047 5-[(4-Chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B10834047.png)
5-[(4-Chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-28: is a small molecule developed by Nanjing Medical University. It is an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. This compound is currently in the preclinical stage of development and is being investigated for its potential use in treating depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-28 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods: Industrial production methods for PMID25522065-Compound-28 are not yet established, as the compound is still in the preclinical stage. Once it progresses to later stages of development, scalable production methods will be developed, likely involving optimization of the synthetic route for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: PMID25522065-Compound-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or other nucleophiles/electrophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID25522065-Compound-28, each with potentially different biological activities .
Scientific Research Applications
PMID25522065-Compound-28 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.
Biology: The compound is employed in biological studies to understand its impact on cellular processes and metabolic pathways.
Medicine: It is being investigated for its potential therapeutic effects in treating depression and other conditions related to tryptophan metabolism.
Mechanism of Action
PMID25522065-Compound-28 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting IDO, the compound increases the levels of tryptophan and decreases the production of kynurenine, which is believed to have antidepressant effects. The molecular targets involved include the IDO enzyme and the downstream metabolic pathways affected by tryptophan and kynurenine levels .
Comparison with Similar Compounds
Similar Compounds:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
Comparison: PMID25522065-Compound-28 is unique among similar compounds due to its specific inhibitory activity against indoleamine 2,3-dioxygenase. While other compounds may target similar pathways or enzymes, PMID25522065-Compound-28 has shown distinct efficacy in preclinical studies for treating depression. Its unique chemical structure and mechanism of action differentiate it from other IDO inhibitors .
Properties
Molecular Formula |
C23H26ClN3O4 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H26ClN3O4/c1-28-21-14-18(6-9-20(21)30-13-12-27-10-2-3-11-27)23-25-22(31-26-23)16-29-15-17-4-7-19(24)8-5-17/h4-9,14H,2-3,10-13,15-16H2,1H3 |
InChI Key |
KTSBQVGVFAEOBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)COCC3=CC=C(C=C3)Cl)OCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)

![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![4-(cyclopropylmethoxy)-N-[2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-1,4-dimethylindol-5-yl]benzamide](/img/structure/B10834027.png)
